molecular formula C19H22FN3O B7169194 N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide

N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide

Cat. No.: B7169194
M. Wt: 327.4 g/mol
InChI Key: HDFGYWHTUQAFBT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide is a synthetic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-22-12-13-23(14-15-6-2-5-9-18(15)22)11-10-19(24)21-17-8-4-3-7-16(17)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFGYWHTUQAFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Propanamide Group: The final step involves the attachment of the propanamide group through an amide bond formation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the benzodiazepine core or other functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide involves its interaction with specific molecular targets, such as:

    GABA Receptors: Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic and sedative effects.

    Clonazepam: Used in the treatment of seizure disorders and panic attacks.

Uniqueness

N-(2-fluorophenyl)-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)propanamide is unique due to the presence of the 2-fluorophenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence its binding affinity, efficacy, and metabolic stability.

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